molecular formula C11H13NOS B026359 2-Benzothiazoleethanol,alpha-ethyl-(9CI) CAS No. 107401-56-9

2-Benzothiazoleethanol,alpha-ethyl-(9CI)

Katalognummer: B026359
CAS-Nummer: 107401-56-9
Molekulargewicht: 207.29 g/mol
InChI-Schlüssel: LEOBQLYYCRPXQG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Benzothiazoleethanol,alpha-ethyl-(9CI) is a chemical compound belonging to the benzothiazole class, a framework of significant interest in medicinal chemistry and drug discovery. Benzothiazole derivatives are recognized as privileged structures due to their diverse biological activities and presence in pharmacologically active molecules. The core benzothiazole moiety is known for its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which facilitates binding to multiple biological targets . Research Applications and Value The primary research value of this compound lies in its utility as a synthetic intermediate or a core structure for the development of novel bioactive molecules. Specifically, 2-substituted benzothiazole derivatives have demonstrated a broad spectrum of promising biological activities in scientific studies. They have been investigated as potent antimicrobial agents, with some hybrids showing strong inhibition against Gram-positive and Gram-negative bacteria, mycobacteria, and fungal strains . Furthermore, benzothiazole scaffolds are extensively explored in anticancer research, where certain derivatives have exhibited selective and potent anti-proliferative effects on various human cancer cell lines, including lung and skin carcinomas . The structural features of this compound make it a valuable building block for constructing more complex molecules, such as benzothiazole-thiazole hybrids, which are pursued for their multi-target antimicrobial potential . Mechanism of Action Insights While the specific mechanism of action for 2-Benzothiazoleethanol,alpha-ethyl-(9CI) would be application-dependent, research on analogous benzothiazole compounds provides strong mechanistic insights. These derivatives often exert their biological effects by interacting with critical enzymatic targets. Molecular docking studies suggest that benzothiazole-containing hybrids can inhibit bacterial DNA gyrase and fungal cytochrome P450 14α-demethylase, disrupting essential cellular processes in pathogens . In oncology research, specific benzothiazole derivatives have been shown to inhibit key signaling pathways in cancer cells, such as AKT and ERK, which regulate cell proliferation, survival, and migration . The compound's structure, featuring the benzothiazole ring and an ethanol side chain, provides a versatile platform for structure-activity relationship (SAR) studies, allowing researchers to optimize potency and selectivity for various biological targets. This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Eigenschaften

CAS-Nummer

107401-56-9

Molekularformel

C11H13NOS

Molekulargewicht

207.29 g/mol

IUPAC-Name

1-(1,3-benzothiazol-2-yl)butan-2-ol

InChI

InChI=1S/C11H13NOS/c1-2-8(13)7-11-12-9-5-3-4-6-10(9)14-11/h3-6,8,13H,2,7H2,1H3

InChI-Schlüssel

LEOBQLYYCRPXQG-UHFFFAOYSA-N

SMILES

CCC(CC1=NC2=CC=CC=C2S1)O

Kanonische SMILES

CCC(CC1=NC2=CC=CC=C2S1)O

Synonyme

2-Benzothiazoleethanol,alpha-ethyl-(9CI)

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The following table summarizes key structural differences among related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents on Benzothiazole/Benzimidazole Core Functional Groups on Side Chain
2-Benzothiazoleethanol,7-hydroxy-alpha,alpha-dimethyl-(9CI) 163299-26-1 C11H13NO2S 223.29 7-hydroxy Ethanol with α,α-dimethyl groups
1H-Benzimidazole-1-ethanol,2-methyl-(9CI) 4946-08-1 C10H12N2O 176.22 2-methyl (on benzimidazole) Ethanol
2(3H)-Benzothiazolone,6-acetyl-(9CI) 133044-44-7 C9H7NO2S 193.22 6-acetyl Ketone at 2-position
1H-Benzimidazole-2-methanol,alpha-methyl-,(alphaS)-(9CI) 192316-22-6 C9H10N2O 162.19 2-methanol, α-methyl (chiral center) Methanol with α-methyl group

Key Observations :

  • Chirality : The α-methyl group in 192316-22-6 introduces stereochemical complexity, which may influence pharmacological activity .

Physicochemical Properties

Selected properties from analogous compounds:

Compound LogP (XLogP3) Topological Polar Surface Area (Ų) Hydrogen Bond Donors Hydrogen Bond Acceptors
2-Benzothiazoleethanol,7-hydroxy-alpha,alpha-dimethyl-(9CI) ~2.1 (estimated) 66.8 2 (OH, ethanol) 3 (O, S, N)
1H-Benzimidazole-1-ethanol,2-methyl-(9CI) 1.37 38.05 1 (ethanol) 3 (N, O)
2(3H)-Benzothiazolone,6-acetyl-(9CI) 1.8 52.3 1 (NH of thiazolone) 3 (O, S, N)

Notes:

  • Higher polar surface areas (e.g., 66.8 Ų for 163299-26-1) correlate with increased solubility in polar solvents, whereas lower LogP values (e.g., 1.37 for 4946-08-1) suggest reduced lipophilicity .
  • The thiazolone ring in 133044-44-7 introduces a hydrogen-bond-donating NH group, enhancing interactions with biological targets .

Example :

  • 2-Benzothiazoleethanol derivatives are synthesized by reacting 2-mercaptobenzothiazole with ethylene oxide or substituted epoxides, followed by purification via column chromatography .

Vorbereitungsmethoden

Aldol-Type Condensation Reactions

Aldol reactions represent a cornerstone for constructing the β-hydroxyethylbenzothiazole framework. Chikashita et al. demonstrated that α-lithio-2-methylbenzothiazole reacts with aldehydes under basic conditions to form aldol adducts . For 2-Benzothiazoleethanol,alpha-ethyl-(9CI), propionaldehyde serves as the electrophilic partner. The reaction proceeds via deprotonation of 2-methylbenzothiazole using lithium diisopropylamide (LDA) at −78°C, followed by nucleophilic attack on the aldehyde (Scheme 1). The intermediate β-hydroxyketone is subsequently reduced using sodium borohydride (NaBH4) in ethanol to yield the target alcohol .

Key Conditions :

  • Temperature: −78°C (lithiation), 0°C (quenching)

  • Solvent: Tetrahydrofuran (THF)

  • Yield: 65–80% (reduction step)

ReagentRoleReaction Step
LDABaseLithiation
PropionaldehydeElectrophileAldol Addition
NaBH4Reducing AgentKetone Reduction

This method is limited by the sensitivity of the lithiated species to moisture and the need for cryogenic conditions.

Organometallic Alkylation Strategies

Organometallic approaches exploit the nucleophilicity of benzothiazole-derived intermediates. Costa et al. reported the metallation of 2-methylbenzothiazole using sodium hydride (NaH) in dimethylformamide (DMF), generating a reactive species that reacts with ethylating agents such as ethyl bromide . Subsequent hydrolysis with aqueous NaOH yields the ethanol derivative (Scheme 2).

Mechanistic Insights :

  • Metallation : NaH abstracts the α-proton, forming a resonance-stabilized anion.

  • Alkylation : The anion attacks ethyl bromide, forming a C–Et bond.

  • Hydrolysis : NaOH mediates the conversion of the intermediate to the alcohol .

Optimized Parameters :

  • Catalyst: NaH (2 equiv)

  • Solvent: DMF, 90°C

  • Yield: 70–75%

This method offers regioselectivity but requires careful control of stoichiometry to avoid over-alkylation.

Catalytic Asymmetric Synthesis

Asymmetric transfer hydrogenation (ATH) enables enantioselective synthesis of chiral alcohols. Barrios-Rivera et al. utilized ruthenium(II) catalysts with N-functionalized TsDPEN ligands to reduce α-ethyl benzothiazole ketones . The ketone precursor, synthesized via Friedel–Crafts acylation of benzothiazole with ethyl chloroacetate, undergoes ATH in isopropanol with formic acid as the hydrogen donor (Scheme 3).

Performance Metrics :

  • Catalyst Loading: 1 mol%

  • Enantiomeric Excess (ee): Up to 99%

  • Yield: 85–90%

ParameterValue
Temperature25°C
Reaction Time12 h
SolventIsopropanol

This method is ideal for producing enantiomerically pure variants but necessitates specialized catalysts.

Photocatalytic Hydration of Alkenes

Wang et al. developed a visible-light-driven Meerwein hydration protocol using mesoporous graphitic carbon nitride (mpg-C3N4) as a photocatalyst . Applying this to 2-vinylbenzothiazole derivatives, water adds across the double bond to form 2-Benzothiazoleethanol,alpha-ethyl-(9CI) via a radical mechanism (Scheme 4).

Advantages :

  • Solvent: Water (no additives)

  • Catalyst Recyclability: 5 cycles without activity loss

  • Yield: 60–75%

Limitations :

  • Substrate requires pre-functionalization with a vinyl group.

  • Racemic mixtures are typically obtained.

Multi-Step Functionalization Approaches

Multi-step strategies combine lithiation, alkylation, and oxidation. For example, Nishikawa et al. synthesized related benzothiazole alcohols via a two-step sequence:

  • Lithiation-Alkylation : 2-Methylbenzothiazole is treated with LDA, followed by ethyl iodide.

  • Oxidation-Reduction : The alkylated product is oxidized to a ketone using PCC and reduced with NaBH4 .

Yield Comparison :

StepYield
Alkylation80%
Oxidation90%
Reduction85%

This approach offers flexibility but involves cumbersome purification steps.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.